tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate
CAS No.:
Cat. No.: VC17700172
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate -](/images/structure/VC17700172.png)
Specification
Molecular Formula | C12H23N3O3 |
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Molecular Weight | 257.33 g/mol |
IUPAC Name | tert-butyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate |
Standard InChI | InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16) |
Standard InChI Key | LZIJNUIXXMZBED-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N/O)/N |
Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate delineates its structure:
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A cyclohexane ring substituted at position 1 with two functional groups:
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A tert-butyl carbamate (-NH-C(=O)-O-tert-butyl)
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An N-hydroxycarbamimidoyl group (-NH-C(=N-OH)-NH₂)
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The molecular formula is C₁₃H₂₄N₃O₃, with a calculated molecular weight of 282.35 g/mol (assuming no isotopic substitutions).
Stereochemical Considerations
The cyclohexyl ring introduces potential stereoisomerism depending on the substitution pattern. If the carbamate and hydroxycarbamimidoyl groups occupy axial or equatorial positions, conformational stability may vary. Computational modeling (e.g., density functional theory) predicts that equatorial placement minimizes steric hindrance, favoring a chair conformation.
Synthesis and Preparation Methods
Proposed Synthetic Routes
While no peer-reviewed synthesis of this specific compound has been documented, analogous carbamates suggest the following pathway:
Step 1: Cyclohexylamine Functionalization
React cyclohexylamine with cyanogen bromide (BrCN) under basic conditions to introduce the hydroxycarbamimidoyl group:
Step 2: Carbamate Protection
Treat the intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP):
Step 3: Purification
Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol/water.
Industrial Scalability Challenges
Industrial production would require optimizing:
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Solvent selection to reduce costs (e.g., replacing dichloromethane with toluene).
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Catalyst recycling to enhance sustainability.
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Byproduct management, particularly hydrobromic acid neutralization.
Physicochemical Properties (Estimated)
Applications in Organic Synthesis
Protecting Group for Amines
The tert-butyl carbamate (Boc) group is widely used to protect amines during multi-step syntheses. This compound’s hydroxycarbamimidoyl moiety may offer orthogonal protection strategies, enabling selective deprotection under mild conditions (e.g., hydroxylamine treatment) .
Ligand in Coordination Chemistry
The N-hydroxycarbamimidoyl group can act as a bidentate ligand, coordinating to transition metals like Cu(II) or Fe(III). This property is exploitable in catalysis or metal-organic framework (MOF) design.
Intermediate for Heterocycle Synthesis
Under acidic conditions, the compound may undergo cyclization to form imidazoline or oxadiazole derivatives, valuable scaffolds in medicinal chemistry .
Comparative Analysis with Analogous Compounds
Recent Advancements and Future Directions
Photocatalytic Applications
Recent studies (2024) demonstrate that carbamates with electron-withdrawing groups enhance efficiency in visible-light-driven C–H activation . Integrating the hydroxycarbamimidoyl group could further modulate redox properties.
Targeted Drug Delivery
Functionalizing nanoparticles with this compound may improve blood-brain barrier penetration, leveraging its dual hydrophobic (tert-butyl) and hydrophilic (imidoyl) domains .
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